5-Chloro-8-hydroxyquinoline

Übersicht

Beschreibung

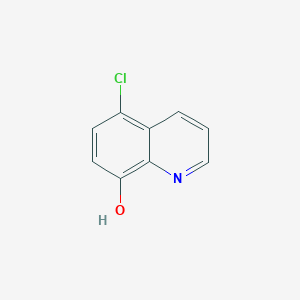

5-Chloro-8-hydroxyquinoline (5-Cl-8-HQ, cloxyquin) is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic compound with a quinoline backbone substituted with hydroxyl (-OH) and chloro (-Cl) groups at positions 8 and 5, respectively. Its structure enables chelation of metal ions, which underpins its biological and catalytic activities . It exhibits antimicrobial, antitumor, and antituberculosis properties , and serves as a scaffold in drug design due to its tumor-selective cytotoxicity and low toxicity to normal cells .

Vorbereitungsmethoden

Cloxyquin kann durch verschiedene Syntheserouten hergestellt werden. Ein übliches Verfahren beinhaltet die Chlorierung von 8-Hydroxychinolin. Die Reaktion verwendet typischerweise Chlorgas in Gegenwart eines geeigneten Lösungsmittels und Katalysators. Die Reaktionsbedingungen, wie Temperatur und Reaktionszeit, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren . Industrielle Produktionsverfahren können großtechnische Chlorierungsprozesse mit optimierten Reaktionsbedingungen umfassen, um eine hohe Effizienz und Wirtschaftlichkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Cloxyquin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Cloxyquin kann zu Chinolinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Cloxyquin in verschiedene Hydroxychinolinderivate umwandeln.

Substitution: Substitutionsreaktionen, wie Halogenierung, können verschiedene funktionelle Gruppen in das Cloxyquin-Molekül einführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Cloxyquin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Cloxyquin wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseverfahren verwendet.

Medizin: Cloxyquin zeigt Potenzial bei der Behandlung von Tuberkulose und Dermatosen.

Wirkmechanismus

Cloxyquin entfaltet seine Wirkungen durch verschiedene Mechanismen. Es aktiviert den Peroxisomenproliferator-aktivierten Rezeptor gamma (PPARγ), der eine Rolle bei der Regulierung des Zellwachstums und der Zelldifferenzierung spielt . Diese Aktivierung führt zur Unterdrückung des Melanomzellwachstums und der Metastasierung. Cloxyquin interagiert auch über hydrophobe Wechselwirkungen mit Rinderserumalbumin (BSA) und bildet einen stabilen Komplex, der seinen Transport im Blutkreislauf erleichtern kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Chloro-8-hydroxyquinoline has been extensively studied for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research indicates that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A hybrid molecule combining this compound with ciprofloxacin showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, outperforming standard ciprofloxacin .

- Fungal Activity : The compound exhibits fungicidal effects and has been tested against several fungal strains. Studies have shown that derivatives of 8-hydroxyquinoline, including this compound, possess potent antifungal properties, demonstrating efficacy in both in vitro and in vivo models .

Anticancer Properties

The anticancer potential of this compound has been documented in various studies:

- Cell Line Studies : In vitro assays demonstrated the compound's effectiveness against several human cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). Notably, a derivative with an o-chloro substitution exhibited an IC50 value of 5.6 mM against A-549 cells, indicating significant cytotoxicity while remaining non-toxic to normal cells .

- Mechanism of Action : The anticancer activity is hypothesized to be linked to its ability to induce apoptosis and inhibit specific cellular pathways involved in tumor growth. The structure-activity relationship (SAR) studies suggest that modifications on the quinoline scaffold can enhance its bioactivity .

Chelating Properties

This compound is recognized for its chelation capabilities:

- Metal Ion Complexation : The compound forms stable complexes with various metal ions, which enhances its utility in biological systems as well as industrial applications. This chelation property is particularly relevant in neuroprotection strategies where metal ion dysregulation is implicated in diseases like Alzheimer's.

Applications in Organic Electronics

In addition to its biological applications, this compound has found uses in materials science:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as an electron transport material in OLEDs due to its favorable electronic properties. Its ability to facilitate charge transport makes it a valuable component in the development of efficient organic electronic devices .

Research Case Studies

Several studies have highlighted the diverse applications of this compound:

Wirkmechanismus

Cloxyquin exerts its effects through various mechanisms. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating cell growth and differentiation . This activation leads to the suppression of melanoma cell growth and metastasis. Cloxyquin also interacts with bovine serum albumin (BSA) through hydrophobic interactions, forming a stable complex that may facilitate its transport in the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

Key Compounds Compared:

- 8-Hydroxyquinoline (8-HQ): Parent compound lacking substituents.

- 5-Chloro-8-hydroxyquinoline (5-Cl-8-HQ): Chloro substituent at position 3.

- 8-Hydroxyquinoline-5-sulfonamide (6): Sulfonamide group at position 4.

- 5-Nitro-8-hydroxyquinoline (nitroxoline): Nitro (-NO₂) substituent at position 5.

- 5,7-Dichloro-8-hydroxyquinoline (5,7-diCl-8-HQ): Dual chloro substituents at positions 5 and 6.

- Clioquinol (5-Cl-7-I-8-HQ): Chloro and iodo substituents at positions 5 and 7.

Reactivity and Electronic Effects:

- Electrophilic Reactivity: 5-Cl-8-HQ demonstrates higher reactivity than 8-hydroxyquinoline-5-sulfonamide (6) in electrophilic substitutions due to the electron-withdrawing chloro group, which enhances resonance and inductive effects, stabilizing intermediates during reactions .

- Chelation Capacity : The chloro group in 5-Cl-8-HQ improves metal-binding affinity compared to unsubstituted 8-HQ, but dual substituents (e.g., 5,7-diCl-8-HQ) further enhance stability via synergistic effects .

Table 1: Substituent Effects on Reactivity and Chelation

| Compound | Substituent(s) | Reactivity (vs. 8-HQ) | Chelation Strength |

|---|---|---|---|

| 8-HQ | None | Baseline | Moderate |

| 5-Cl-8-HQ | -Cl at C5 | ↑↑ | High |

| 8-HQ-5-sulfonamide | -SO₂NH₂ at C5 | ↓ | Moderate |

| 5,7-diCl-8-HQ | -Cl at C5 and C7 | ↑↑↑ | Very High |

| Clioquinol | -Cl at C5, -I at C7 | ↑↑↑ | Very High |

Antimicrobial and Antitumor Efficacy:

- Antimicrobial Activity: 5-Cl-8-HQ shows superior activity against Mycobacterium tuberculosis compared to 8-HQ due to enhanced membrane permeability from the chloro group . However, nitroxoline (5-NO₂-8-HQ) exhibits 5–10-fold higher cytotoxicity than clioquinol in cancer cell lines, attributed to nitro-group-mediated reactive oxygen species (ROS) generation .

- Tumor Selectivity: 5-Cl-8-HQ derivatives with morpholine moieties (e.g., compound 10) display potent activity against colorectal cancer cells (Colo205 and Colo320) while sparing normal fibroblasts (MRC-5) . In contrast, clioquinol’s zinc ionophoric activity increases neurotoxicity risks, limiting its therapeutic utility .

Physicochemical Properties

Solubility and Gelation:

- Solubility : 5-Cl-8-HQ forms stable gels in CD₃OD/D₂O (2:1) with a gel-to-sol transition at 28–30°C, a property absent in 8-HQ and sulfonamide derivatives .

- Cocrystal Formation: A cocrystal with 8-hydroxyquinoline-5-sulfonic acid (HQS) exhibits altered charge delocalization, improving stability and dissolution rates compared to individual components .

Biologische Aktivität

5-Chloro-8-hydroxyquinoline (5-Cl-8-HQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.

- Antituberculosis Activity : Effective against Mycobacterium tuberculosis, including multidrug-resistant strains.

Antimicrobial Activity

This compound has been shown to possess notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve chelation of essential metal ions, which disrupts microbial metabolism.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One notable study reported that this compound induced significant apoptosis in leukemia-derived Nalm6 cell lines at micromolar concentrations.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| Nalm6 (leukemia) | 10 | Induction of apoptosis | |

| HeLa (cervical cancer) | 15 | Cell cycle arrest | |

| MCF-7 (breast cancer) | 20 | Inhibition of proliferation |

Antituberculosis Activity

Recent studies have highlighted the potential of this compound as an antituberculosis agent. It has shown effectiveness against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study: Antituberculosis Efficacy

In a clinical evaluation involving 150 strains of Mycobacterium tuberculosis, including multidrug-resistant isolates, this compound exhibited potent antimycobacterial activity. The study suggested that its mechanism may differ from conventional antituberculosis drugs, potentially making it a valuable candidate for further research in tuberculosis treatment .

The biological activities of this compound are largely attributed to its ability to chelate metal ions. This chelation disrupts essential biochemical processes in microorganisms and cancer cells. For instance, the inhibition of RNA-dependent DNA polymerase has been linked to its action against viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-8-hydroxyquinoline, and how do reaction conditions influence yield?

- Answer : Two primary methods are oxidative chlorination (using Cl₂ or ClO⁻) and phosphorylation with POCl₃ in pyridine (yield: 92%) . Oxidative chlorination is cost-effective but requires precise control of stoichiometry to avoid over-chlorination. POCl₃-based phosphorylation offers higher purity but demands anhydrous conditions. Solvent selection (e.g., pyridine vs. DMF) and temperature (e.g., 40–45°C for cleavage reactions) critically affect side-product formation .

Q. How is the solubility of this compound characterized in organic solvents, and what models predict its behavior?

- Answer : Solubility in solvents like N-methyl-2-pyrrolidone (NMP) and ethyl acetate is determined via the isothermal saturation method (283.15–323.15 K). Data are modeled using the modified Apelblat equation (root-mean-square deviation ≤14.88 × 10⁻⁴) and NRTL model, which account for solvent polarity and hydrogen-bonding interactions . Solubility decreases in the order: NMP > DMF > 1,4-dioxane > ethyl acetate > toluene > acetonitrile .

Q. What spectroscopic techniques are used to characterize this compound and its metal complexes?

- Answer : Infrared (IR) spectroscopy identifies O–H and C–Cl stretching vibrations (~3400 cm⁻¹ and ~750 cm⁻¹). UV-vis spectroscopy detects π→π* transitions (λₐᵦₛ ~270–320 nm) and metal-ligand charge transfer bands (e.g., Co(II) complex at ~450 nm) . Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ for Co(II) complex) .

Advanced Research Questions

Q. How do substituents on 8-hydroxyquinoline derivatives modulate photoluminescence (PL) properties for OLED applications?

- Answer : Electron-withdrawing groups (e.g., –Cl at position 5) redshift PL emission by stabilizing excited states. For example, this compound tin complexes emit at ~520 nm, compared to unsubstituted analogs (~480 nm). Electroluminescence (EL) efficiency in OLEDs depends on substituent-induced charge mobility and film morphology .

Q. What experimental designs evaluate the antidiabetic and nephroprotective effects of this compound?

- Answer : In vivo studies use streptozotocin-induced diabetic mice (blood glucose >300 mg/dL) treated with 25 mg/kg/day of this compound. Renal histopathology (H&E staining) assesses nephron structural integrity, while oxidative stress markers (ROS, caspase-9/3 activity) are quantified via fluorometric assays . Dose-dependent apoptosis in T-24 bladder cancer cells (IC₅₀: 7.04 μM) is validated via Hoechst 33258 staining and mitochondrial membrane potential assays .

Q. How does this compound interact with biomacromolecules like DNA and serum albumin?

- Answer : Intercalation with calf thymus DNA is confirmed via UV-vis hypochromicity (~15% at 260 nm) and ethidium bromide displacement assays. Molecular docking simulations reveal binding to the minor groove (ΔG ~−8.2 kcal/mol). For bovine serum albumin (BSA), fluorescence quenching studies (Stern-Volmer constant: 2.1 × 10⁴ M⁻¹) and synchronous spectroscopy identify Tyr/Trp residues as key interaction sites .

Q. What kinetic models describe the synthesis of this compound derivatives under industrial conditions?

- Answer : Second-order kinetics apply to reactions like cloquintocet-mexyl synthesis (this compound + methylhexyl chloroacetate). Arrhenius parameters (activation energy: 49.82 kJ/mol; frequency factor: 49.82 s⁻¹) are derived from rate constants at 323–339 K. Optimization involves molar ratios (1:1.2 for reactants) and K₂CO₃ as a base catalyst .

Q. Methodological Considerations

- Contradictions in Data : Variability in PL emission wavelengths (e.g., 450–520 nm) across studies highlights the need to standardize solvent polarity and excitation wavelengths.

- Analytical Validation : HPLC with post-column derivatization (fluorescence detection) resolves this compound from analogs (e.g., 5,7-dichloro derivatives) using C18 columns and Al³⁺ chelation .

Eigenschaften

IUPAC Name |

5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQMJYWDVABFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25395-13-5 (hydrochloride) | |

| Record name | Cloxyquin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045973 | |

| Record name | Cloxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-16-5 | |

| Record name | 5-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloxyquin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cloxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloxiquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloxiquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloxiquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.